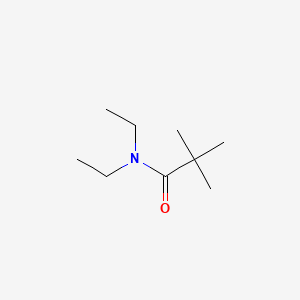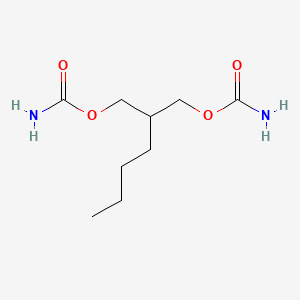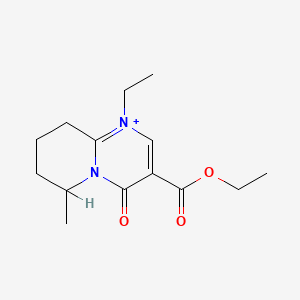
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- typically involves the reaction of diazo compounds with phosphorus-containing reagents. One common method involves the reaction of 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole with butane-2,3-diol at temperatures below 0°C. This reaction leads to the formation of a hydrospirophosphorane containing both a diazaphospholene and a dioxaphospholane ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can yield phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common Reagents and Conditions
Common reagents used in these reactions include diazoacetic ester, butane-2,3-diol, and various oxidizing and reducing agents. Reaction conditions often involve low temperatures (below 0°C) to stabilize intermediates and control reaction pathways .
Major Products
Major products formed from these reactions include hydrospirophosphoranes, phosphapyrazoline derivatives, and β-hydroxyalkoxy-1,2,3-diazaphospholenes .
Scientific Research Applications
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- involves its interaction with various molecular targets. The phosphorus atom in the ring structure is highly reactive, allowing the compound to participate in a range of chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of complex products .
Comparison with Similar Compounds
Similar Compounds
2H-1,2,3-Diazaphosphole: Lacks the acetyl and methyl groups, leading to different reactivity.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar in structure but contains a triazole ring instead of a diazaphosphole ring.
Uniqueness
2H-1,2,3-Diazaphosphole, 2-acetyl-5-methyl- is unique due to its combination of nitrogen and phosphorus atoms within the ring, along with the acetyl and methyl substituents
Properties
CAS No. |
32085-24-8 |
|---|---|
Molecular Formula |
C5H7N2OP |
Molecular Weight |
142.10 g/mol |
IUPAC Name |
1-(5-methyldiazaphosphol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N2OP/c1-4-3-9-7(6-4)5(2)8/h3H,1-2H3 |
InChI Key |
VHWFZKZEUJIXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(P=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)
![N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide](/img/structure/B14690208.png)


![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)





